Phosphinic acid, phenyl-, potassium salt

Vue d'ensemble

Description

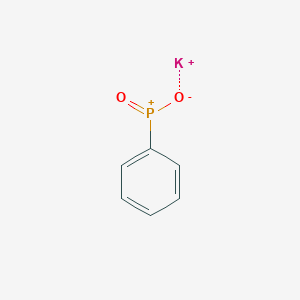

Phosphinic acid, phenyl-, potassium salt is an organophosphorus compound with the chemical formula C6H5PH(O)OK. It is a derivative of phosphinic acid where a phenyl group is attached to the phosphorus atom, and the hydrogen atom is replaced by a potassium ion. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphinic acid, phenyl-, potassium salt can be synthesized through several methods. One common method involves the reaction of phenylphosphinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phenylphosphinic acid is dissolved in water, and potassium hydroxide is added gradually. The reaction mixture is then heated to facilitate the formation of the potassium salt.

Another method involves the hydrolysis of phenylphosphinic esters in the presence of potassium hydroxide. The ester is first dissolved in an organic solvent, and then potassium hydroxide is added. The reaction mixture is stirred and heated until the hydrolysis is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis of phenylphosphinic esters. The process is optimized to ensure high yield and purity of the final product. Industrial reactors equipped with efficient mixing and heating systems are used to carry out the reaction under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Phosphinic acid, phenyl-, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylphosphonic acid.

Reduction: It can be reduced to form phenylphosphine.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an organic solvent under an inert atmosphere.

Substitution: Substitution reactions often require the presence of a catalyst and are carried out in organic solvents at varying temperatures depending on the desired product.

Major Products Formed

Oxidation: Phenylphosphonic acid.

Reduction: Phenylphosphine.

Substitution: Various substituted phosphinic acids depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Properties and Structure

Phosphinic acid, phenyl-, potassium salt is characterized by the presence of a phosphinic group attached to a phenyl ring and a potassium ion. Its molecular formula is . The unique structure provides specific reactivity and interaction capabilities that make it suitable for various applications.

Agricultural Applications

Fungicidal Properties:

Research has demonstrated that phosphinic acid salts exhibit effective fungicidal properties. A study indicated that the activated potassium salt of long-chain phosphorous compounds significantly reduced downy mildew incidence in grapevines when used alone or in combination with other fungicides like mancozeb . This highlights its potential as a biopesticide in sustainable agriculture.

Herbicidal Activity:

The compound has also been investigated for its herbicidal properties. Its effectiveness in controlling specific weed species can contribute to integrated pest management strategies, minimizing the reliance on traditional chemical herbicides.

Materials Science

Flame Retardants:

Phenylphosphinic acid potassium salt is utilized in the development of flame-retardant materials. Polymeric phosphinic acids have been shown to enhance the flame resistance of thermoplastic polymers, making them suitable for applications in construction, textiles, and electronics .

Surface Modifications:

The compound can be employed for surface functionalization of materials. Its ability to form stable interactions with metal oxides allows for the modification of surfaces to improve adhesion properties or create hydrophobic coatings.

Pharmaceutical Applications

Drug Development:

Phosphinic acids are recognized for their bioactive properties, serving as precursors or functional groups in drug design. The coordination properties of phosphinic acid derivatives can be leveraged to enhance drug delivery systems or develop targeted therapies for bone-related diseases .

Medical Imaging:

The coordination capabilities of phosphinic acid compounds are being explored for use in medical imaging techniques such as magnetic resonance imaging (MRI). By forming complexes with imaging agents, these compounds can improve the contrast and specificity of imaging procedures .

Analytical Applications

Analytical Chemistry:

Phosphinic acid derivatives are used in analytical chemistry for the detection and quantification of metal ions through ion-exchange mechanisms. Their selectivity towards hard Lewis acids makes them valuable in environmental monitoring and waste treatment applications .

Case Studies

Mécanisme D'action

The mechanism of action of phosphinic acid, phenyl-, potassium salt involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications where it is used as a chelating agent.

Comparaison Avec Des Composés Similaires

Phosphinic acid, phenyl-, potassium salt can be compared with other similar compounds such as:

Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.

Phosphoric acids: These compounds have a higher oxidation state and are more acidic compared to phosphinic acids.

Phosphinic acids: Other derivatives of phosphinic acid, such as alkylphosphinic acids, have different substituents attached to the phosphorus atom, leading to variations in their chemical properties and applications.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it valuable in scientific research, industrial processes, and potential therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanism of action is crucial for harnessing its full potential in different domains.

Activité Biologique

Phosphinic acid, phenyl-, potassium salt (CHPH(O)OK), is an organophosphorus compound that has garnered interest for its potential biological applications, particularly as an enzyme inhibitor and in agricultural practices. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.

This compound is synthesized through the reaction of phenylphosphinic acid with potassium hydroxide in aqueous solution, or via hydrolysis of phenylphosphinic esters. The resulting compound exhibits unique chemical properties that make it suitable for various applications in chemistry and biology.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It can bind to the active sites of enzymes, preventing substrate binding and thereby inhibiting enzymatic reactions. This mechanism is particularly relevant in its potential use against certain pathogens and in therapeutic contexts .

Enzyme Inhibition

Research has demonstrated that phosphinic acid derivatives can serve as effective inhibitors for specific enzymes. For example, studies have shown that certain phosphonic acid analogues exhibit low nanomolar inhibitory activities against human purine nucleoside phosphorylase (hPNP), indicating a promising avenue for drug design .

Table 1 summarizes the inhibitory effects of various phosphinic acid derivatives on different enzymes:

| Compound | Enzyme Target | IC (μM) |

|---|---|---|

| Phosphinic Acid Derivative A | hPNP | 0.021 |

| Phosphinic Acid Derivative B | hPNP | 0.022 |

| Phosphinic Acid Derivative C | MtPNP | 0.025 |

| Phosphinic Acid Derivative D | MtPNP | 0.031 |

Agricultural Applications

In agricultural research, potassium salts of phosphonic acids have been evaluated for their efficacy against plant pathogens. A study on Nagpur mandarin revealed that the potassium salt of phosphonic acid (PSPA) effectively inhibited the growth of Phytophthora nicotianae, achieving complete inhibition at certain concentrations. The results indicated significant improvements in plant health metrics such as canopy volume and fruit yield when treated with PSPA .

Table 2 displays the effects of different concentrations of PSPA on disease control in Nagpur mandarin:

| Treatment | Concentration (ml/L) | Lesions with Oozing | Canopy Volume Increase (%) | Fruit Yield (kg/tree) |

|---|---|---|---|---|

| Foliar spray + Soil drenching | 3 ml/L | 8.75 | 11.15 | 65.89 |

| Soil drenching | 4 ml/L | 9.42 | 7.96 | 62.11 |

| Absolute control | - | 14.04 | - | 51.11 |

Case Studies and Research Findings

- Inhibition of Pathogen Growth : In a controlled study, PSPA was applied to Nagpur mandarin trees to assess its effectiveness against Phytophthora infections. The study reported a reduction in oozing lesions and an increase in overall plant vigor and fruit yield .

- Enzyme Inhibition Studies : A series of phosphonic acid derivatives were synthesized and evaluated for their inhibitory effects on various enzymes involved in nucleotide metabolism. The findings suggested that structural modifications could enhance inhibitory potency, paving the way for novel therapeutic agents targeting cancer pathways .

Propriétés

IUPAC Name |

potassium;oxido-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2P.K/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJPPXCADWBJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066030 | |

| Record name | Phosphinic acid, phenyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16263-37-9 | |

| Record name | Phosphinic acid, P-phenyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016263379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, phenyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium phenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.